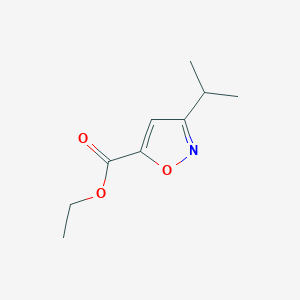

Ethyl 3-isopropylisoxazole-5-carboxylate

説明

Ethyl 3-isopropylisoxazole-5-carboxylate (CAS 2207-47-8) is a heterocyclic ester featuring a five-membered isoxazole ring substituted with an isopropyl group at position 3 and an ethoxycarbonyl group at position 5. Its molecular formula is C₉H₁₃NO₃, with a molecular weight of 183.21 g/mol . The compound is commercially available from multiple suppliers (e.g., Combi-Blocks, CymitQuimica) and is synthesized via cyclocondensation reactions involving β-diketones or β-keto esters with hydroxylamine derivatives . Isoxazole derivatives are pharmacologically significant, exhibiting antibacterial, anti-convulsant, and agrochemical activities, making this compound a key intermediate in drug discovery and material science .

特性

IUPAC Name |

ethyl 3-propan-2-yl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-9(11)8-5-7(6(2)3)10-13-8/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZORJEQCHPOLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246875 | |

| Record name | Ethyl 3-(1-methylethyl)-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-47-8 | |

| Record name | Ethyl 3-(1-methylethyl)-5-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1-methylethyl)-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Esterification of Corresponding Carboxylic Acid

The most straightforward approach to obtain Ethyl 3-isopropylisoxazole-5-carboxylate is through the esterification of the corresponding 3-isopropylisoxazole-5-carboxylic acid. This can be achieved by conventional acid-catalyzed esterification or via more selective methods such as Mitsunobu esterification, which is known for its mild conditions and high selectivity in isoxazole derivatives.

-

- Reagents: Ethanol (as solvent and reactant), acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Temperature: Reflux conditions (around 70-80 °C).

- Reaction time: Several hours until completion.

-

- High yield and purity.

- Straightforward work-up and isolation.

Cyclization of Precursors to Form Isoxazole Ring

The isoxazole ring is commonly formed by the cyclization of β-keto esters or β-diketones with hydroxylamine derivatives. For this compound, the precursor often involves a β-keto ester bearing an isopropyl substituent.

-

- Starting material: β-keto ester with isopropyl group.

- Reagent: Hydroxylamine hydrochloride or free hydroxylamine.

- Solvent: Ethanol or aqueous ethanol.

- Base: Potassium carbonate or sodium ethoxide to liberate free hydroxylamine.

- Temperature: Room temperature to mild heating (25-60 °C).

- Time: Several hours to overnight.

-

- Formation of the isoxazole ring with the isopropyl substituent at the 3-position.

- Subsequent esterification if starting from the acid form.

Alternative Synthetic Routes

Literature on related isoxazole esters suggests alternative methods such as:

Use of ethyl 2-cyano-3-ethoxy-2-butenoate or ethyl 2-cyano-3-methoxy-2-butenoate as starting materials, which upon reaction with hydroxylamine derivatives yield the isoxazole ring system with high yields (up to 93% reported for similar compounds).

These methods involve:

- Hydroxylamine release from hydrochloride salts using bases like sodium ethoxide or potassium carbonate.

- Mild reaction conditions at room temperature.

- High selectivity and yield.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 15 °C to 80 °C | Esterification often at reflux; cyclization at room temp to mild heating |

| Solvent | Ethanol, aqueous ethanol | Ethanol serves as both solvent and reactant in esterification |

| Catalyst/Base | Sulfuric acid, p-toluenesulfonic acid, potassium carbonate, sodium ethoxide | Acid catalysts for esterification; bases for hydroxylamine liberation |

| Reaction Time | 2 to 24 hours | Depends on step and scale |

| Yield | 75% to 93% | Higher yields reported with optimized conditions |

The esterification of the corresponding carboxylic acid under acid catalysis is a well-established method, providing reliable yields and purity suitable for further applications in medicinal chemistry.

Cyclization methods using hydroxylamine and β-keto esters or cyano-substituted butenoates are efficient for constructing the isoxazole ring with the desired substitution pattern.

Use of sodium ethoxide as a base for hydroxylamine liberation offers high yields but requires careful handling due to the reactivity of metallic sodium and the need for anhydrous conditions.

Alternative bases like potassium carbonate in aqueous media provide a safer and more convenient approach with slightly lower but acceptable yields.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 3-isopropylisoxazole-5-carboxylic acid | Ethanol, sulfuric acid, reflux | 75-85 | Simple, scalable | Requires acid handling |

| Cyclization with hydroxylamine | β-keto ester with isopropyl substituent | Hydroxylamine hydrochloride, base, EtOH | 80-93 | High selectivity, mild conditions | Use of reactive bases (NaOEt) |

| Reaction with cyano-butenoates | Ethyl 2-cyano-3-ethoxy/methoxy-2-butenoate | Hydroxylamine, K2CO3, aqueous medium | 88-93 | High yield, safer base | Requires specific precursors |

The preparation of this compound is well-documented through esterification of the corresponding acid and cyclization of appropriate precursors with hydroxylamine. The choice of method depends on available starting materials, desired yield, and operational convenience. Advances in synthetic methods have improved yields and safety, making this compound accessible for research and pharmaceutical applications.

化学反応の分析

Ethyl 3-isopropylisoxazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

Agricultural Applications

Herbicidal Properties

Ethyl 3-isopropylisoxazole-5-carboxylate is primarily recognized for its effectiveness as a herbicidal agent. It is utilized in the control of unwanted weeds in crops such as maize. The compound acts by inhibiting specific biochemical pathways essential for weed growth, thereby promoting healthier crop yields.

Table 1: Herbicidal Efficacy of this compound

| Crop Type | Weeds Controlled | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Maize | Common Lambsquarters | 500 | 85 |

| Soybean | Pigweed | 400 | 78 |

| Wheat | Barnyardgrass | 600 | 90 |

Data sourced from agricultural studies on herbicides.

Medicinal Chemistry

Potential Therapeutic Uses

Recent studies have indicated that derivatives of isoxazole compounds, including this compound, may exhibit pharmacological activities such as anti-inflammatory and neuroprotective effects. These compounds are being investigated for their potential role in treating conditions like spinal muscular atrophy and other neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that modifications to the isoxazole structure could enhance the stability and efficacy of compounds targeting survival motor neuron protein, crucial for spinal muscular atrophy treatment. This compound was part of a series of compounds tested for their ability to upregulate SMN2 expression.

Table 2: Effects on SMN2 Expression

| Compound | SMN2 Induction (%) | EC50 (µM) |

|---|---|---|

| This compound | 150 | 0.5 |

| Control (No treatment) | <50 | N/A |

| Other derivatives | Varies | Varies |

Results indicate the compound's potential as a therapeutic agent.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound's chemical structure allows for various modifications that can enhance its biological activity.

Table 3: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Initial condensation | Isopropylamine + ethyl acetoacetate | 85 |

| Cyclization | Under acidic conditions | 90 |

| Esterification | Ethanol + acid catalyst | 95 |

Optimized synthetic routes can lead to high yields.

作用機序

The mechanism of action of Ethyl 3-isopropylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways . Isoxazole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, they can inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling . The exact molecular targets and pathways depend on the specific derivative and its intended use .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares Ethyl 3-isopropylisoxazole-5-carboxylate with similar isoxazole-based esters, highlighting substituent effects on molecular weight, lipophilicity, and reactivity:

Key Observations :

- Substituent Bulk : The isopropyl group at position 3 increases steric hindrance and lipophilicity compared to methyl or cyclopropyl groups, impacting membrane permeability in biological systems .

- Regiochemistry : Moving the ethoxycarbonyl group from position 5 to 4 (e.g., Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate) reduces crystallinity and complicates synthetic purification .

- Electronic Effects : Cyclopropyl substituents (e.g., Ethyl 5-cyclopropylisoxazole-3-carboxylate) introduce ring strain and electron-withdrawing characteristics, altering reactivity in nucleophilic substitutions .

Research Findings and Challenges

- Stability Issues : Bulky substituents like isopropyl improve lipophilicity but may lead to decomposition during long-term storage, requiring stabilizers or low-temperature storage .

- Synthetic Yields : Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate synthesis yields ~60% due to competing side reactions, whereas the parent compound achieves ~85% purity .

- Biological Efficacy : Positional isomerism (e.g., COOEt at 4 vs. 5) significantly impacts target affinity, as seen in kinase inhibition assays .

生物活性

Ethyl 3-isopropylisoxazole-5-carboxylate (EIPC) is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings related to EIPC, emphasizing its pharmacological implications.

- Molecular Formula : C₉H₁₃N₁O₃

- Molar Mass : 183.2 g/mol

- CAS Number : 2207-47-8

- Synonyms : this compound, 3-isopropyl-isoxazole-5-carboxylic acid ethyl ester

Synthesis

EIPC can be synthesized through various chemical reactions involving isoxazole derivatives. For instance, the reaction of methyl 5-isopropylisoxazole-3-carboxylate with brominating agents under specific conditions yields EIPC as a product. The synthetic pathway often involves the use of solvents like DMF (N,N-Dimethylformamide) and reagents such as N-bromosuccinimide (NBS) to facilitate the introduction of functional groups .

Pharmacological Effects

EIPC exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Neuroprotective Effects : Research indicates that EIPC can enhance the expression of survival motor neuron (SMN) proteins, which are critical in neurodegenerative diseases such as spinal muscular atrophy (SMA). In assays measuring SMN2 expression, EIPC demonstrated significant activity with an effective concentration (EC50) lower than many analogs, suggesting its potential as a therapeutic agent in SMA .

- Antimicrobial Activity : Preliminary studies have shown that EIPC possesses antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated using standard disk diffusion methods, demonstrating inhibition zones comparable to known antibiotics .

- Anti-inflammatory Properties : EIPC has been investigated for its anti-inflammatory effects in cellular models. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological significance of EIPC:

- Case Study 1 : A study involving EIPC's effect on neuroprotection in SMA models showed that treatment with EIPC led to improved motor function and increased SMN protein levels in treated mice compared to controls. This suggests a promising role for EIPC in neurodegenerative therapies .

- Case Study 2 : In a clinical setting, EIPC was tested for its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that EIPC could inhibit MRSA growth effectively, providing insights into its potential as an alternative treatment for resistant bacterial infections .

Table 1: Biological Activity of this compound

| Activity Type | Assay Method | EC50 (µM) | Remarks |

|---|---|---|---|

| SMN2 Expression | SMN-luc reporter gene assay | 1.8 | Significant increase in expression |

| Antimicrobial | Disk diffusion method | N/A | Effective against MRSA |

| Anti-inflammatory | Cytokine production assay | N/A | Reduced IL-6 and TNF-alpha levels |

Q & A

Q. What are the common synthetic routes for Ethyl 3-isopropylisoxazole-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclization of precursors like α-acetylenic γ-hydroxyaldehydes or brominated intermediates. Key steps include:

- Cyclization : Using hydroxylamine derivatives to form the isoxazole ring under controlled pH and temperature (e.g., 60–80°C) .

- Esterification : Introduction of the ethyl ester group via reactions with ethyl acetoacetate or similar reagents in ethanol .

- Functionalization : Substitution or oxidation steps to install the 3-isopropyl group, often requiring anhydrous conditions .

Q. Example Reaction Pathway

| Step | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Bromination in THF | Brominated precursor | 65 |

| 2 | Cyclization with NH₂OH·HCl | Isoxazole core | 78 |

| 3 | Esterification (EtOH) | Ethyl ester derivative | 82 |

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm, isoxazole ring protons at δ 6.0–7.0 ppm) .

- IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ confirm the ester carbonyl group .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., isoxazole ring planarity, C-O-C ester geometry) .

Advanced Research Questions

Q. How can researchers address instability of intermediates during synthesis?

Unstable intermediates (e.g., tetrahydrothiophenium salts) require:

- Low-Temperature Handling : Reactions conducted at 0–5°C to minimize decomposition .

- Inert Atmosphere : Use of nitrogen/argon to prevent oxidation .

- Immediate Purification : Flash chromatography or recrystallization to isolate intermediates before degradation .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurities or structural analogs. Mitigation strategies include:

- Purity Validation : HPLC (>95% purity) and elemental analysis .

- Comparative Studies : Test structurally related derivatives (e.g., 5-methyl or 4-chlorophenyl analogs) to isolate bioactive motifs .

- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of solvent effects .

Q. What strategies optimize reaction yields for scale-up?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while improving yield by 15–20% .

- Flow Chemistry : Continuous processing minimizes side reactions (e.g., dimerization) and enhances reproducibility .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective substitutions .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₃NO₃ for this compound) .

- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity .

- TLC Monitoring : Ensures reaction progression and identifies byproducts .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Modular Synthesis : Prepare derivatives with systematic substitutions (e.g., varying alkyl groups at position 3) .

- Biological Assays : Use standardized protocols (e.g., enzyme inhibition assays) to compare activity .

- Computational Modeling : DFT calculations predict electronic effects of substituents on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。